molecular formula C20H17FN4OS B2940028 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-10-4

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2940028
CAS No.: 868220-10-4
M. Wt: 380.44
InChI Key: PKOJWWNSJMRYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This is achieved through electrophilic aromatic substitution reactions using 3-fluorobenzaldehyde as a precursor.

  • Coupling with the 3,4-Dihydroisoquinolin-2(1H)-yl Moiety

    • The final coupling reaction is carried out through nucleophilic substitution reactions, often in the presence of a suitable base such as potassium carbonate.

  • Industrial Production Methods

    On an industrial scale, the production of this compound requires optimizing these reactions for higher yield and purity. This includes the use of continuous flow reactors and scalable purification methods such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes that include the following key steps:

    • Formation of the Thiazolo[3,2-b][1,2,4]triazol-6-ol Core

      • The core structure can be synthesized by cyclization reactions involving appropriate thioamide and hydrazine derivatives under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    • Reduction: : Reduction reactions can be carried out on the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.

    Common Reagents and Conditions

    • Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    • Substitution: : Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Major Products Formed

    • Sulfoxides and Sulfones: : From oxidation reactions.

    • Tetrahydroisoquinoline Derivatives: : From reduction reactions.

    • Variously Substituted Derivatives: : From nucleophilic substitution reactions.

    Scientific Research Applications

    Chemistry

    • Synthesis of Novel Derivatives:

    Biology

    • Biological Activity Screening: : Its unique structure makes it a candidate for screening in various biological assays, including enzyme inhibition studies and receptor binding assays.

    Medicine

    • Potential Therapeutic Agent: : Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry

    • Material Science: : The compound's stability and reactivity make it a potential candidate for developing new materials with specific properties.

    Mechanism of Action

    The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is multifaceted:

    • Molecular Targets: : It can interact with various biological targets, including enzymes and receptors.

    • Pathways Involved: : It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    Comparison with Similar Compounds

    5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol shares similarities with other compounds in its class, such as:

    • Similar Compounds

      • Thiazolo[3,2-b][1,2,4]triazole derivatives.

      • Isoquinoline-based compounds.

      • Fluorophenyl-substituted heterocycles.

    Uniqueness

    • Structural Diversity: : The combination of the thiazolo[3,2-b][1,2,4]triazol-6-ol core with the isoquinoline and fluorophenyl groups imparts unique properties.

    • Reactivity: : Its ability to undergo diverse chemical reactions distinguishes it from other compounds in its class.

    Properties

    IUPAC Name

    5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PKOJWWNSJMRYDF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17FN4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.